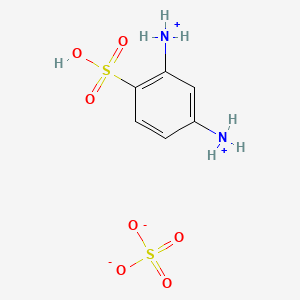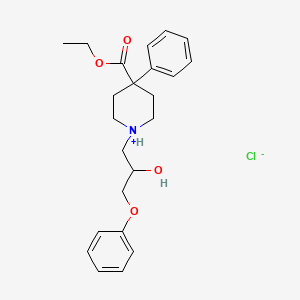
9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate is a chemical compound known for its unique structure and properties. It is an ester formed from 9-octadecenoic acid (commonly known as oleic acid) and 1,2,3-propanetriol (glycerol) with two acetate groups. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate typically involves the esterification of oleic acid with glycerol in the presence of acetic anhydride. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
化学反応の分析
Types of Reactions
9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate groups. These reactions are often carried out in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Amides, thioesters.
科学的研究の応用
9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in developing new pharmaceuticals and as an excipient in drug formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and lubricants due to its amphiphilic nature.
作用機序
The mechanism of action of 9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for lipases, which hydrolyze the ester bonds to release oleic acid and glycerol, both of which have biological activities. The molecular targets include various enzymes involved in lipid metabolism and signaling pathways related to inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
Glyceryl Monooleate: An ester of glycerol and oleic acid, similar in structure but with only one esterified hydroxyl group.
Triolein: A triester of glycerol and oleic acid, with all three hydroxyl groups esterified.
Glyceryl Dioleate: An intermediate compound with two esterified hydroxyl groups.
Uniqueness
9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate is unique due to its specific esterification pattern, which imparts distinct physical and chemical properties. Its amphiphilic nature makes it an excellent emulsifier and surfactant, and its reactivity allows for diverse chemical modifications. This versatility makes it valuable in various scientific and industrial applications.
特性
CAS番号 |
55401-64-4 |
|---|---|
分子式 |
C25H44O6 |
分子量 |
440.6 g/mol |
IUPAC名 |
2,3-diacetyloxypropyl octadec-9-enoate |
InChI |
InChI=1S/C25H44O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)30-21-24(31-23(3)27)20-29-22(2)26/h11-12,24H,4-10,13-21H2,1-3H3 |
InChIキー |
KXLSJQTXSAYFDL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)







![2-[3,5-bis(2-aminophenyl)phenyl]aniline](/img/structure/B13775164.png)

![N,N''-(Methylene-p-phenylene)-bis-[N'-(2-hydroxyethyl)]urea](/img/structure/B13775171.png)


